molecular formula C16H19N3O2 B2976339 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide CAS No. 1209077-88-2

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide

Cat. No. B2976339
CAS RN: 1209077-88-2
M. Wt: 285.347
InChI Key: HPKGNSYJNYCCMZ-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide, also known as OP3, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of a novel class of pyridazin-3-one derivatives has been established through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of pyridazin-3-one derivatives with excellent yield. This method has facilitated the creation of enaminone derivatives and azolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyridazinone chemistry in synthesizing fused azines with potential chemical and pharmacological activities (Ibrahim & Behbehani, 2014).
  • A distinct pathway involving dihydropyridazinone cardiotonics has been explored, demonstrating the synthesis and inotropic activity of various lactam analogues, highlighting their potential as powerful inotropes for cardiac applications (Robertson et al., 1986).

Biological Activities and Potential Applications

  • The antinociceptive activity of new pyridazinone derivatives has been investigated, showing significant potency compared to aspirin in pain modulation, suggesting potential therapeutic applications for pain management (Doğruer et al., 2000).
  • Another study has focused on the antimicrobial activity of pyrimidinone and oxazinone derivatives, synthesized as antimicrobial agents, demonstrating the potential of pyridazinone chemistry in developing new antibacterial and antifungal treatments (Hossan et al., 2012).

properties

IUPAC Name

2-(3-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-5-2-6-14(11-13)12-15(20)17-8-4-10-19-16(21)7-3-9-18-19/h2-3,5-7,9,11H,4,8,10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKGNSYJNYCCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide

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